molecular formula C21H29N3O3S2 B1673193 Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)- CAS No. 623166-14-3

Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-

Cat. No. B1673193
M. Wt: 435.6 g/mol
InChI Key: QGFPXWPVMTWSAE-UHFFFAOYSA-N
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Description

The compound is also known as N-[4-[[(1-Methylethyl)aMino]acetyl]phenyl]MethanesulfonaMide Hydrochloride . It’s a chemical compound with the molecular formula C12H19ClN2O3S and a molar mass of 306.81 .


Molecular Structure Analysis

The molecular structures of related compounds synthesized via Schiff bases reduction route have been reported . They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, secondary amines like this one are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H19ClN2O3S and a molar mass of 306.81 .

Future Directions

Secondary amines like this compound are important starting materials for the preparation of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants and opiate analgesics, and agrochemicals .

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)-3-methoxyphenyl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-21(2,3)17-9-6-15(7-10-17)13-22-20(28)23-14-16-8-11-18(19(12-16)27-4)24-29(5,25)26/h6-12,24H,13-14H2,1-5H3,(H2,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPXWPVMTWSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436735
Record name JYL-1511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-

CAS RN

623166-14-3
Record name JYL-1511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623166143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JYL-1511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JYL-1511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD3654O9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-
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Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-
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Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-
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Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-
Reactant of Route 5
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Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-
Reactant of Route 6
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Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-methoxyphenyl)-

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